molecular formula C18H21ClFNO3 B1141260 Desmethylene Paroxetine Hydrochloride Salt CAS No. 159126-30-4

Desmethylene Paroxetine Hydrochloride Salt

Cat. No.: B1141260
CAS No.: 159126-30-4
M. Wt: 353.8 g/mol
InChI Key: GIPUDSSHAJOHQK-LINSIKMZSA-N
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Description

Desmethylene Paroxetine Hydrochloride Salt is a major metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine. Paroxetine is widely used as an antidepressant and is known for its efficacy in treating various anxiety disorders. This compound is primarily found in the urine of individuals who have metabolized paroxetine .

Mechanism of Action

Target of Action

Desmethylene Paroxetine Hydrochloride Salt is a major metabolite of the selective serotonin reuptake inhibitor (SSRI) known as Paroxetine . The primary target of this compound is the serotonin transporter (SERT), which plays a crucial role in the regulation of serotonin levels in the synaptic cleft .

Mode of Action

This compound, like its parent compound Paroxetine, acts by inhibiting the reuptake of serotonin by the SERT receptor . This inhibition increases the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression and anxiety disorders .

Biochemical Pathways

The action of this compound primarily affects the serotonergic pathway. By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which can have various downstream effects, including mood elevation and reduction of anxiety .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic neurotransmission. This can lead to various physiological effects, including mood elevation and reduction of anxiety symptoms. It’s important to note that the specific effects can vary depending on individual factors such as the person’s overall health, genetic makeup, and concurrent use of other medications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH levels, temperature, and the presence of other substances can affect the stability and solubility of the compound, potentially influencing its pharmacokinetics and pharmacodynamics . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylene Paroxetine Hydrochloride Salt involves the demethylation of paroxetine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or hydrobromic acid. The reaction typically occurs under controlled conditions, with temperatures ranging from 0°C to 25°C, and requires careful monitoring to ensure the complete removal of the methyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Desmethylene Paroxetine Hydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Desmethylene Paroxetine Hydrochloride Salt has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethylene Paroxetine Hydrochloride Salt is unique due to its specific role as a metabolite of paroxetine. It provides insights into the metabolic pathways and pharmacokinetics of paroxetine, which can be valuable for understanding the drug’s efficacy and safety profile. Additionally, its distinct chemical structure allows for specific analytical and research applications that are not possible with other SSRIs .

Properties

IUPAC Name

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPUDSSHAJOHQK-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747552
Record name 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159126-30-4
Record name 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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